NICKEL DIMETHYLGLYOXIME

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

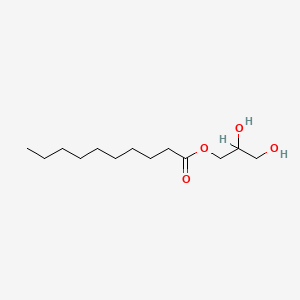

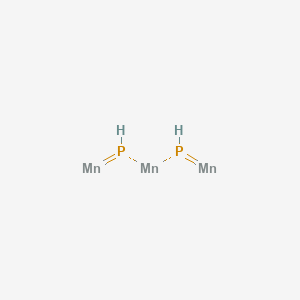

Nickel Dimethylglyoxime is a coordination complex with the formula Ni[ONC(CH3)C(CH3)NOH]2 . It is a bright red solid that has been used in the qualitative analysis of nickel . It is also known for its use in analytical chemistry as a reagent for nickel .

Synthesis Analysis

Nickel(II) forms a precipitate with the organic compound dimethylglyoxime . The formation of the red chelate occurs quantitatively in a solution in which the pH is buffered in the range of 5 to 9 . The reaction is performed in a solution buffered by either an ammonia or citrate buffer to prevent the pH of the solution from falling below 5 .Molecular Structure Analysis

The structure of Nickel Dimethylglyoxime has been determined . The compound is orthorhombic with lattice constants, ao = 16.68 A, bo = 10.44 A, and co = 6.50 A . The space group for the structure is D262h - Ibam .Chemical Reactions Analysis

Nickel cation reacts with dimethylglyoxime and forms an insoluble red precipitate of nickel dimethylglyoxime . This reaction is used in the gravimetric estimation of nickel and is also useful as a spot test for the presence of nickel ions .Physical And Chemical Properties Analysis

Dimethylglyoxime is a white crystalline powdered solid . It has an average mass of 116.118 Da, a monoisotopic mass of 116.058578 Da, and a molecular weight of 116.12 . It is soluble in alcohol, ether, pyridine, and acetone, but insoluble in water .科学研究应用

Photocatalytic Degradation

NDG has been studied for its photocatalytic properties , particularly in the degradation of dyes such as methylene blue (MB) and methyl orange (MO). When synthesized on γ-alumina (γ-Al2O3) composites, NDG demonstrates enhanced thermal stability and improved degradation performance. This makes it suitable for treating wastewater from hazardous dyes, which is essential for reusing wastewater for human/animal consumption and plant growth .

Catalyst in Nanoarchitectonics

The nanoarchitectonics of NDG/γ-alumina composites have been explored for their structural, optical, thermal, magnetic, and photocatalytic properties. NDG, when used as a catalyst, shows promise in various applications due to its uniform particle dispersion and effective preparation via the impregnation approach .

Analytical Chemistry

NDG is famously used as a reagent for the qualitative and quantitative determination of nickel . It forms a brightly colored red complex with nickel ions, which is both insoluble and visually distinctive, facilitating easy detection. This property is utilized in gravimetric analysis and the separation of nickel from other metals .

Magnetic Response Studies

The magnetic characteristics of NDG have been investigated, revealing that it exhibits a poor ferromagnetism response. This property can be leveraged in studies related to magnetic materials and their applications in various fields such as data storage and magnetic sensors .

Thermal Stability Analysis

NDG’s thermal properties have been a subject of research, particularly its enhanced thermal stability when used in composite form with γ-alumina. This characteristic is crucial for applications that require materials to maintain their integrity under high-temperature conditions .

Structural Characterization

The structural properties of NDG, especially when combined with γ-alumina, have been extensively studied using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These studies are important for understanding the crystalline nature and particle size distribution, which are vital for the development of catalysts and other materials .

作用机制

Target of Action

Nickel Dimethylglyoxime (Ni(DMG)2) primarily targets Nickel (II) ions (Ni2+) . The role of Ni2+ is significant in various biological and environmental contexts. It is involved in several enzymatic reactions and is a critical component in certain bacteria .

Mode of Action

Ni(DMG)2 interacts with its target by forming a coordination complex . The Nickel (II) ion has a square planar geometry and is surrounded by two equivalents of the conjugate base of dimethylglyoxime . This interaction results in the formation of a bright red solid, which is insoluble .

Biochemical Pathways

The interaction of Ni(DMG)2 with Ni2+ affects several biochemical pathways. For instance, it has been found to influence the expression and phosphorylation status of critical biochemical pathway regulators in human cells exposed to nickel . Moreover, the nickel-dimethylglyoxime complex has shown catalytic activity towards methanol/ethanol oxidation .

Pharmacokinetics

The pharmacokinetics of Ni(DMG)2 involve complexation with Ni2+ and its subsequent removal from the system . The complexation follows a pseudo-second order kinetic model . The rate constant was found to be significantly higher for the free ligand in solution than for Ni2+ accumulation in the surface-attached DMG-Nafion .

Result of Action

The result of the action of Ni(DMG)2 is the formation of an insoluble red precipitate of nickel dimethylglyoxime . This precipitate is used in the qualitative analysis of nickel . In addition, the nickel-dimethylglyoxime complex has shown catalytic activity towards methanol/ethanol oxidation .

Action Environment

The action of Ni(DMG)2 can be influenced by environmental factors. For instance, the complexation of Ni2+ with DMG entrapped within a Nafion membrane and a DMG–sol–gel matrix was studied and compared for different solutions . The presence of interferences only insignificantly decreased the removal percentage of Ni2+, thus confirming the high selectivity of DMG towards Ni2+ .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of nickel dimethylglyoxime can be achieved through the reaction of nickel chloride with dimethylglyoxime in the presence of a base.", "Starting Materials": [ "Nickel chloride", "Dimethylglyoxime", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve nickel chloride in the solvent to form a solution.", "Add dimethylglyoxime to the solution and stir.", "Add the base to the solution slowly while stirring.", "Heat the solution to reflux for several hours.", "Allow the solution to cool and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven.", "The resulting product is nickel dimethylglyoxime." ] } | |

CAS 编号 |

13478-93-8 |

产品名称 |

NICKEL DIMETHYLGLYOXIME |

分子式 |

C8H14N4NiO4 |

分子量 |

288.91 |

产品来源 |

United States |

Q & A

Q1: What is the molecular formula and weight of nickel dimethylglyoxime?

A1: Nickel dimethylglyoxime has a molecular formula of C8H14N4NiO4 and a molecular weight of 288.91 g/mol.

Q2: What are the characteristic spectroscopic features of Ni(dmg)2?

A2: Ni(dmg)2 exhibits a distinctive red color in its solid phase and a strong absorption band in the visible spectrum. This absorption band has been attributed to an electronic transition from the A1g ground state to the A2u (pz) excited state. [] This band shifts towards the red end of the spectrum with increasing pressure. [] Additionally, infrared spectroscopy reveals unusual spectral features associated with strong, short, symmetrical O-H···O hydrogen bonds within the molecule, including a broad background absorption and a "window" region. []

Q3: How does pressure affect the structure of Ni(dmg)2?

A3: Single-crystal X-ray diffraction studies using a diamond-anvil cell revealed that Ni(dmg)2 undergoes significant compression (approximately 4% per GPa) under high pressure, even before its known phase transition at 7.4 GPa. [] The compression is anisotropic, with the maximum compression occurring perpendicular to the planar layers of Ni(dmg)2 molecules. [] This suggests a decrease in the shortest contact distances between nickel cations. []

Q4: How is nickel dimethylglyoxime used in analytical chemistry?

A4: Ni(dmg)2 formation is widely employed in analytical chemistry for the detection and quantification of nickel. The characteristic red precipitate formed upon the reaction of Ni2+ ions with dimethylglyoxime serves as both a qualitative identifier and a quantitative basis for nickel determination. []

Q5: What are the limitations of using the creatine-α-naphthol colorimetric method for diacetyl determination in the presence of acetoin?

A5: The creatine-α-naphthol colorimetric method, commonly used for acetoin determination, tends to overestimate diacetyl levels when acetoin is present. [] Therefore, a nickel dimethylglyoxime-based colorimetric method is recommended for accurate diacetyl quantification. []

Q6: How can matrix effects be minimized when determining nickel in complex samples like zinc plant electrolyte?

A6: Online voltammetric methods utilizing in situ matrix exchange coupled with a flow-through cell effectively minimize interferences from variable cobalt concentrations and high zinc concentrations in zinc plant electrolyte. [] This approach enables routine monitoring of nickel concentrations down to 60 µg/L. [] For ultra-trace analysis in highly pure electrolytes, a highly sensitive offline method involving a nickel dimethylglyoxime solvent-extraction procedure followed by adsorptive stripping voltammetry is recommended. []

Q7: How does the thermal decomposition of Ni(dmg)2 occur?

A7: Thermal decomposition of Ni(dmg)2 in air, as studied by DTA-TG measurements, reveals a complex process best described by various reaction interface models. [, ] Isothermal and non-isothermal thermogravimetric techniques provide insights into the kinetics of this decomposition, with activation parameters showing independence from heating rate and fractional reaction. [, ]

Q8: Can Ni(dmg)2 be used in dye-sensitized solar cells (DSSCs)?

A8: Research suggests that Ni(dmg)2, along with other nickel organometallic dyes like nickel dithiocyanatobis(triphenylphosphine), can be incorporated into DSSCs. [] Screen-printed electrodes fabricated by spraying these dyes onto glass or flexible aluminum foil substrates have shown promise for solar energy conversion. []

Q9: How does ion beam irradiation affect the properties of Ni(dmg)2 dispersed in polymer films?

A9: Irradiating polymethyl methacrylate (PMMA) films containing dispersed Ni(dmg)2 with high-energy ion beams leads to significant changes in the dielectric properties and surface morphology of the composite material. [, ] Studies reveal that irradiation enhances dielectric properties, potentially due to metal-polymer bonding and the conversion of the polymer structure into a hydrogen-depleted carbon network. [, ] Atomic force microscopy analysis indicates a decrease in surface roughness post-irradiation. [, ]

Q10: How is computational chemistry used to understand the properties of Ni(dmg)2?

A10: Density functional theory (DFT) calculations provide valuable insights into the structure and dynamics of the short O–H···O hydrogen bond in Ni(dmg)2. [] These calculations suggest a flat, asymmetric single-well proton potential that facilitates large-amplitude proton oscillations, likely coupled to the overall molecular dynamics. []

Q11: What is the significance of ligand ENDOR spectroscopy in studying Ni(dmg)2 and related complexes?

A11: Electron-nuclear double resonance (ENDOR) spectroscopy, specifically ligand ENDOR, has proven valuable in elucidating the electronic structure of Ni(dmg)2 and related planar metal complexes. [] By studying magnetically dilute crystalline powders, researchers can obtain detailed information about the interactions between the metal ion and the surrounding ligands. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143534.png)